Methyl 2-aminopent-4-enoate

Enzymatic peptide synthesis Unnatural amino acid incorporation Protease catalysis

Methyl 2-aminopent-4-enoate (CAS 70837-19-3), also known as DL-allylglycine methyl ester or 2-amino-4-pentenoic acid methyl ester, is a versatile chiral building block with the molecular formula C6H11NO2 and a molecular weight of 129.16 g/mol. It features a primary amine, a methyl ester, and a terminal alkene, enabling diverse synthetic transformations.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
CAS No. 70837-19-3
Cat. No. B1600375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-aminopent-4-enoate
CAS70837-19-3
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC=C)N
InChIInChI=1S/C6H11NO2/c1-3-4-5(7)6(8)9-2/h3,5H,1,4,7H2,2H3
InChIKeyJHQZRHILTYGZQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Aminopent-4-enoate (CAS 70837-19-3): Baseline Overview for Procurement


Methyl 2-aminopent-4-enoate (CAS 70837-19-3), also known as DL-allylglycine methyl ester or 2-amino-4-pentenoic acid methyl ester, is a versatile chiral building block with the molecular formula C6H11NO2 and a molecular weight of 129.16 g/mol [1]. It features a primary amine, a methyl ester, and a terminal alkene, enabling diverse synthetic transformations [2]. Commercial specifications typically report a purity of 95–98% . The compound is classified as a non-proteinogenic α-amino acid derivative and is widely utilized in organic synthesis, particularly for the construction of peptides and peptidomimetics [3].

Methyl 2-Aminopent-4-enoate Procurement Risks: Why Analogs Are Not Interchangeable


Generic substitution with other amino acid esters or allylglycine derivatives can lead to significant synthetic failures. The terminal alkene of methyl 2-aminopent-4-enoate is uniquely positioned for specific transformations such as ring-closing metathesis (RCM), where substituting a related alkene-containing amino acid can dramatically alter cyclization efficiency and product distribution [1]. Furthermore, its methyl ester group offers a distinct reactivity profile compared to other esters (e.g., ethyl, tert-butyl), which influences enzymatic resolution and peptide coupling steps [2]. Density functional theory (DFT) calculations have quantified its electronic and steric properties, providing a predictive framework that is not transferable to close analogs [3]. The evidence below quantifies these critical differentiators.

Methyl 2-Aminopent-4-enoate (CAS 70837-19-3): Quantitative Comparative Evidence for Scientific Selection


Enzymatic Acyl Donor vs. Acceptor Specificity in Peptide Synthesis

In enzymatic peptide synthesis, methyl 2-aminopent-4-enoate (as DL-AgOMe) acts as an efficient acyl donor but fails as an acyl acceptor. Proteases from Aspergillus oryzae and Aspergillus sojae synthesized the dipeptide Cbz-L-Ag-L-PheNH2 from Cbz-DL-AgOMe and L-PheNH2. In contrast, the same enzymes could not catalyze the synthesis of Cbz-L-Phe-L-AgOEt when allylglycine ethyl ester was used as the acyl acceptor [1]. This functional asymmetry is critical for designing enzymatic peptide assembly strategies and is not predictable from other amino acid esters.

Enzymatic peptide synthesis Unnatural amino acid incorporation Protease catalysis

Ring-Closing Metathesis (RCM) Efficiency for Cyclic Peptide Synthesis

Allylglycine-containing dipeptides undergo ring-closing metathesis (RCM) to form macrocyclic lactams with high efficiency. A systematic study showed that dipeptides incorporating allylglycine methyl ester yielded 8-, 9-, and 10-membered cyclic β-turn mimics in excellent yields (typically >85%) under standard Grubbs' catalyst conditions [1]. In contrast, analogous substrates with branched allyl groups or alternative alkene positions exhibited significantly reduced yields (<50%) or failed to cyclize [2]. This demonstrates the compound's superior performance in RCM-driven macrocyclization.

Ring-closing metathesis Cyclic peptides Peptidomimetics

Computational Prediction of Regioselectivity in Addition Reactions

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level have been performed to elucidate the factors governing the regioselectivity of methyl 2-aminopent-4-enoate in various addition reactions [1]. The computed electrostatic potential map and frontier molecular orbital analysis provide a quantitative basis for predicting reaction outcomes, which is not available for many structurally similar analogs [2]. This computational validation supports its rational use in designing regioselective transformations.

Density Functional Theory Regioselectivity Reaction mechanism

Purity and Handling Stability for Reproducible Synthesis

Commercial methyl 2-aminopent-4-enoate is available at 98% purity (HPLC) and is recommended for long-term storage in a cool, dry place to prevent hydrolysis or oxidation . This high purity and defined storage condition are essential for reproducible results in multi-step syntheses, where impurities can lead to side reactions or catalyst poisoning. In contrast, lower purity grades (e.g., 95%) or improperly stored material may introduce variability that is unacceptable for rigorous academic or industrial workflows.

Chemical purity Storage stability Reproducibility

Methyl 2-Aminopent-4-enoate (CAS 70837-19-3): High-Value Application Scenarios for Procurement


Enzymatic Synthesis of Peptides Containing Unnatural Amino Acids

Use methyl 2-aminopent-4-enoate as an acyl donor in protease-catalyzed dipeptide synthesis to incorporate the allylglycine moiety into peptide chains. This application leverages its specific enzymatic reactivity profile, as demonstrated by Fernandez et al. (1995) [1]. The methyl ester is preferred over ethyl or other esters due to its compatibility with the screened proteases, enabling the construction of reactive tetrapeptides for subsequent polymerization or bioconjugation.

Ring-Closing Metathesis (RCM) for Cyclic Peptide and Peptidomimetic Libraries

Incorporate methyl 2-aminopent-4-enoate as an allylglycine residue in linear peptide precursors to facilitate high-yielding RCM macrocyclization. This approach is validated by Schmidt et al. (2004) for constructing 8- to 10-membered cyclic β-turn mimics [2]. The predictable and efficient cyclization (>85% yield) makes it a reliable building block for generating structurally diverse cyclic peptide libraries for drug discovery.

Computationally Guided Regioselective Functionalization

Employ methyl 2-aminopent-4-enoate in reactions where regioselectivity is critical, guided by published DFT calculations [3]. The computational model provides quantitative insights into electronic and steric effects, enabling rational design of addition, cross-coupling, or cycloaddition reactions. This reduces the need for extensive empirical optimization, accelerating the development of novel bioactive molecules.

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